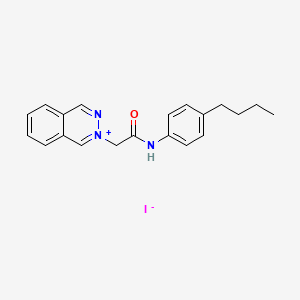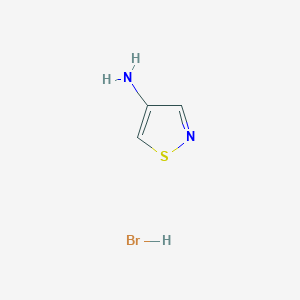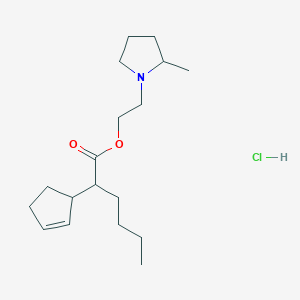![molecular formula C38H50Cl2Zr B15344558 1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride is a useful research compound. Its molecular formula is C38H50Cl2Zr and its molecular weight is 668.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step processes starting from commercially available reagents. The reaction typically begins with the preparation of the indene ligand followed by its stereospecific attachment to the cyclohexyl group. This intermediate is then complexed with zirconium tetrachloride under inert conditions to form the final product.
Industrial production methods: On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and inert atmosphere, to maintain the stereochemistry and prevent unwanted side reactions. Continuous flow processes may be employed to enhance yield and efficiency.
化学反应分析
Types of reactions it undergoes: This compound can undergo various types of reactions including oxidation, reduction, and substitution reactions. The nature of the zirconium center allows for interesting reactivity patterns, especially in coordination chemistry.
Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often require anhydrous solvents and inert atmospheres.
Major products formed from these reactions: The major products depend on the specific reactions but can include various organozirconium species, oxidized indene derivatives, and substituted cyclohexyl compounds.
科学研究应用
In chemistry , this compound is studied for its unique reactivity and catalytic potential, especially in polymerization reactions. In biology , it is explored for its interactions with biological macromolecules and potential bioactivity. In medicine , its organometallic nature opens avenues for its use in drug development, particularly in designing metal-based drugs. Industrially, it is used in the production of high-performance polymers and materials.
作用机制
The mechanism by which this compound exerts its effects often involves coordination to various substrates through the zirconium center, facilitating various catalytic processes. Molecular targets include organic molecules with reactive sites amenable to coordination and transformation. Pathways involved often include insertion reactions and catalytic cycles.
相似化合物的比较
Compared to other similar compounds, such as zirconium-based catalysts and other metallocenes, this compound stands out due to its unique stereochemistry and the specific combination of ligands. Similar compounds include various metallocenes like ferrocene, as well as other zirconium dichloride complexes.
There you have it! A deep dive into a compound that shows how chemistry can be both intricate and fascinating.
属性
分子式 |
C38H50Cl2Zr |
|---|---|
分子量 |
668.9 g/mol |
IUPAC 名称 |
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,13-14,16,18-19H,8,10,12H2,1-3H3;2*1H;/q2*-1;;;+4/p-2/t14-,16+,18?,19+;14-,16-,18?,19+;;;/m11.../s1 |
InChI 键 |
NHQCONCRFNYCBV-PMKQKGGXSA-L |
手性 SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.C[C@@H]1CC[C@@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
规范 SMILES |
CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)




![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)





